molecular formula C21H20N2O2 B2796342 2-(Naphthalen-1-yl)-1-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}ethan-1-one CAS No. 2380057-35-0

2-(Naphthalen-1-yl)-1-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}ethan-1-one

Cat. No.: B2796342
CAS No.: 2380057-35-0
M. Wt: 332.403
InChI Key: JJSHUAACTTYLFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Naphthalen-1-yl)-1-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}ethan-1-one is a complex organic compound that features a naphthalene ring, a pyridine ring, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Naphthalen-1-yl)-1-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}ethan-1-one typically involves multi-step organic reactions. One common method involves the reaction of naphthalene derivatives with pyridine and azetidine intermediates under specific conditions. For instance, the reaction may involve the use of bromoketones and aminopyridines under mild, metal-free conditions with reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Naphthalen-1-yl)-1-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as TBHP.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and azetidine rings.

Common Reagents and Conditions

    Oxidation: TBHP in toluene.

    Reduction: NaBH4 in ethanol.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene derivatives with additional oxygen functionalities, while reduction may produce more saturated analogs.

Scientific Research Applications

2-(Naphthalen-1-yl)-1-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Naphthalen-1-yl)-1-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound’s unique structure allows it to interact with multiple sites within biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(Naphthalen-1-yl)-1-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}ethan-1-one apart is its combination of three distinct ring systems (naphthalene, pyridine, and azetidine), which provides a unique set of chemical and biological properties

Properties

IUPAC Name

2-naphthalen-1-yl-1-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2/c24-21(11-18-7-3-6-17-5-1-2-9-20(17)18)23-13-16(14-23)15-25-19-8-4-10-22-12-19/h1-10,12,16H,11,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJSHUAACTTYLFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=CC=CC3=CC=CC=C32)COC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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